molecular formula C6H8N2OS B3019759 N,N-dimethylthiazole-4-carboxamide CAS No. 64649-22-5

N,N-dimethylthiazole-4-carboxamide

Cat. No.: B3019759
CAS No.: 64649-22-5
M. Wt: 156.2
InChI Key: VCLAUDJGVOIUPY-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. N,N-Dimethylthiazole-4-carboxamide is a high-purity chemical intermediate based on the privileged thiazole heterocycle scaffold. This compound is designed for discovery chemistry and drug development programs, serving as a key building block for the synthesis of novel bioactive molecules. Research Applications and Value: Medicinal Chemistry and Drug Discovery: Thiazole-carboxamide derivatives are extensively investigated in medicinal chemistry due to their diverse pharmacological profiles. Research indicates that this class of compounds can be designed and optimized to target various disease pathways. They have shown significant potential as scaffolds for developing anticancer agents , with some derivatives acting as potent inhibitors of kinase enzymes like c-Met, a key target in oncology . Furthermore, specific thiazole-carboxamide analogues have demonstrated exceptional antioxidant activity , outperforming standard controls like Trolox in free radical scavenging assays, which is relevant for research into oxidative stress-related disorders . The carboxamide moiety is critical for forming hydrogen bonds with biological targets, thereby enhancing binding affinity and selectivity. Computational and Cheminformatics Research: This compound is suitable for computational chemistry studies. Researchers can employ it in molecular docking simulations to predict interactions with target proteins, and in Density Functional Theory (DFT) calculations to understand its electronic properties, such as HOMO-LUMO energy gaps, which are linked to its reactivity and stability . Drug-Likeness and Physicochemical Properties: Compounds within the thiazole-carboxamide family typically exhibit favorable drug-like properties, often complying with Lipinski's Rule of Five , which suggests a high potential for good oral bioavailability in preclinical models . Researchers value this scaffold for its ability to contribute to molecules with promising druggability profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-8(2)6(9)5-3-10-4-7-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLAUDJGVOIUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for N,N-dimethylthiazole-4-carboxamide

The construction of this compound can be achieved through several synthetic strategies, primarily involving the formation of the amide bond as a key step.

Direct Amidation and Related Coupling Reactions for Carboxamide Formation

The most direct route to this compound involves the amidation of thiazole-4-carboxylic acid with dimethylamine (B145610). This transformation typically requires the use of coupling reagents to activate the carboxylic acid. Common coupling agents that can be employed for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

The general mechanism for these coupling reactions involves the activation of the carboxylic acid to form a more reactive intermediate, such as an O-acylisourea or an active ester, which is then susceptible to nucleophilic attack by dimethylamine to form the desired amide. For instance, in a general procedure for synthesizing thiazole (B1198619) carboxamides, the corresponding thiazole carboxylic acid is dissolved in a solvent like dichloromethane (B109758) (DCM), followed by the addition of a coupling reagent such as EDC and an activator like 4-dimethylaminopyridine (B28879) (DMAP). The amine, in this case, dimethylamine, is then introduced to complete the reaction.

Coupling ReagentAdditive/BaseTypical SolventReaction Conditions
EDCHOBt, DMAPDCM, DMFRoom Temperature
HATUDIPEADMFRoom Temperature
DCCDMAPCH2Cl2Room Temperature

While these methods are generally applicable, the specific conditions for the synthesis of this compound would require optimization of the coupling reagent, solvent, and reaction time to achieve high yields. Challenges can arise from the electronic nature of the thiazole ring and potential steric hindrance.

Multi-step Organic Synthesis Approaches

In cases where direct amidation is not optimal, multi-step synthetic sequences can be employed. A common strategy involves the conversion of thiazole-4-carboxylic acid into a more reactive acyl derivative, such as an acyl chloride. This can be achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting thiazole-4-carbonyl chloride is then reacted with dimethylamine to furnish this compound. google.com

A patent for related N-substituted thiazole-4-carboxamide (B1297466) derivatives outlines a multi-step process starting from ethyl 3-bromopyruvate (B3434600) and thiourea (B124793). google.com The initial cyclization yields ethyl 2-aminothiazole-4-carboxylate, which is then acetylated, hydrolyzed to the carboxylic acid, and subsequently converted to the acyl chloride. This intermediate is then reacted with the desired amine. google.com This pathway highlights a versatile approach where modifications at the 2-position of the thiazole ring can be introduced early in the synthesis.

Precursor and Intermediate Chemical Synthesis

The availability of key precursors is crucial for the successful synthesis of this compound. These include the thiazole-4-carboxylic acid intermediate and the foundational thiazole ring itself.

Synthesis of Thiazole Carboxylic Acid Intermediates

Thiazole-4-carboxylic acid is the most direct precursor for the final amidation step. Its synthesis can be achieved through various methods. One common route involves the hydrolysis of the corresponding ester, ethyl thiazole-4-carboxylate, which can be prepared via the Hantzsch thiazole synthesis. google.com Another patented method describes the preparation of thiazole-4-carboxylic acid from L-cysteine hydrochloride and formaldehyde. This process involves condensation and esterification to form methyl thiazolidine-4-carboxylate, followed by oxidation with manganese dioxide (MnO₂) to yield methyl thiazole-4-carboxylate, which is then hydrolyzed to the final acid. researchgate.net

Formation of Key Thiazole Ring Precursors (e.g., Hantzsch Synthesis and its Modifications)

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. orgsyn.org For the synthesis of precursors to this compound, this could involve reacting an appropriate α-halocarbonyl derivative with thioformamide (B92385) or a related thioamide. For instance, 2,4-dimethylthiazole (B1360104) can be prepared from chloroacetone (B47974) and thioacetamide. orgsyn.org

Modifications to the Hantzsch synthesis allow for the introduction of various substituents onto the thiazole ring. The choice of the starting α-halocarbonyl and thioamide dictates the substitution pattern of the resulting thiazole. This versatility is key for creating a range of thiazole precursors that can be further elaborated into diverse carboxamide derivatives. analis.com.my

Derivatization and Structural Modification Strategies

The this compound scaffold can be further modified to explore structure-activity relationships in various chemical and biological contexts. Derivatization strategies typically focus on introducing substituents at the C2 and C5 positions of the thiazole ring.

For example, starting from 2-aminothiazole-4-carboxylic acid derivatives, a variety of functional groups can be introduced at the 2-amino position through reactions like sulfonylation. nih.gov Halogenation of the thiazole ring, for instance, the synthesis of 2-chloro- or 5-bromo-thiazole derivatives, provides a handle for further cross-coupling reactions to introduce aryl or alkyl groups. nih.gov These modifications can significantly alter the electronic and steric properties of the molecule, which is a common strategy in drug discovery programs to optimize biological activity. nih.gov

Chemical Transformations at the Carboxamide Nitrogen

The N,N-dimethylcarboxamide group is a key functional group that can undergo various transformations. For instance, the synthesis of N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives involves a multi-step process. This process starts with the cyclization of thiourea and ethyl 3-bromopyruvate, followed by acetylation, hydrolysis, and conversion to 2-acetylaminothiazole-4-formyl chloride. This intermediate then reacts with a mono-Boc-protected aminobenzylamine in an acylation reaction, followed by deprotection of the Boc group and subsequent reaction with various aromatic acid chlorides to yield the final products. google.com

Another example involves the synthesis of thiazole-5-carboxamide (B1230067) derivatives. In this case, the reaction of 2-benzyl-4-methylthiazole-5-carboxylic acid with various 2-methyl/substituted benzyl-4-(4-aminophenyl) thiazoles is facilitated by EDC-HOBt coupling in DMF. researchgate.netresearchgate.net Attempts to directly react the corresponding ethyl ester with the aminophenyl thiazole in ethanol (B145695) were unsuccessful, and using acid chloride or mixed anhydride (B1165640) activation resulted in poor yields. researchgate.netresearchgate.net

The amide functionality is crucial in many biologically active molecules for its ability to form hydrogen bonds. nih.gov In the synthesis of N,N-Dimethyl-3-phenylisoxazole-5-carboxamide, the process involves the ammonolysis of 3-phenylisoxazole-5-carbonyl chloride in dichloromethane. nih.gov

Substituent Effects and Modifications on the Thiazole Ring (e.g., at positions 2, 4, and 5)

Modifications to the thiazole ring through the introduction of various substituents have a profound impact on the chemical properties and reactivity of the molecule. The electronic nature of these substituents plays a critical role. For example, thiazoles with electron-donating groups tend to undergo direct ring-opening, whereas those with electron-withdrawing groups or weak electron-donating groups favor an indirect ring-opening process that involves the formation of an intermediate. researchgate.net The position of substituents, such as a methyl group, can also influence the molecule's interaction with biological targets by affecting its conformation and proximity to active sites. researchgate.net

The presence of specific substituents is often crucial for biological activity. For instance, a strong electron-donating hydroxyl group at the 4-position of a benzene (B151609) ring attached to the thiazole ring has been shown to be beneficial for cytotoxic effects against cancer cell lines. nih.gov Conversely, electron-withdrawing groups like fluorine or other groups such as methoxy (B1213986) and methyl can have different effects. nih.gov Structure-activity relationship studies have revealed that electron-withdrawing nitro groups and electron-donating methoxy groups at the para position of a benzene ring on the thiazole moiety can be advantageous for certain biological activities. nih.gov

The synthesis of 2,4,5-triarylated thiazole scaffolds can be achieved through sequential arylation at the C5, C2, and C4 positions of the thiazole ring, demonstrating the ability to selectively functionalize the core structure. nih.gov

Synthesis of Hybrid Molecules Incorporating the Thiazole-4-carboxamide Moiety

The thiazole-4-carboxamide moiety serves as a valuable scaffold for the creation of hybrid molecules with diverse biological activities. acs.org This approach, known as molecular hybridization, can lead to enhanced efficacy and reduced toxicity. acs.org

One notable example is the synthesis of thiazole-4-carboxamide adenine (B156593) dinucleotide (TAD). This complex molecule has been synthesized through several methods, including the reaction of adenosine (B11128) 5'-phosphoromorpholidate with 2-β-D-ribofuranosylthiazole-4-carboxamide 5'-monophosphate (TRMP) in pyridine, and the reaction of adenosine-5'-phosphoric di-n-butylphosphinothioic anhydride with TRMP in the presence of silver nitrate. nih.gov

Another strategy involves creating hybrid molecules by linking the thiazole core with other heterocyclic systems like pyrazoline. acs.org Thiazolyl-pyrazoline conjugates are synthesized by combining the thiazole pharmacophore with pyrazoline derivatives. acs.org The synthesis can proceed via a Hantzsch-thiazole reaction, where a thiosemicarbazide (B42300) reacts with a chalcone, followed by cyclocondensation with a phenacyl bromide derivative. acs.org

Hybrid molecules incorporating imidazole (B134444) and 1,3,4-thiadiazole (B1197879) have also been synthesized. mdpi.com These syntheses often involve multi-step linear routes to combine different pharmacophoric subunits. mdpi.com

Reaction Mechanisms and Reactivity Studies

Exploration of Specific Reaction Pathways and Conditions (e.g., Palladium-catalyzed coupling, electrochemical cyclization)

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of the thiazole ring. The regioselectivity of direct C-H arylation of thiazole can be controlled by the choice of the palladium catalyst, ligand, and base. nih.gov For example, a Pd/PPh3/NaOtBu system can lead to C2-arylation, while a Pd catalyst with bathophenanthroline (B157979) (Bphen) and K3PO4 favors C5-arylation. nih.gov Computational studies suggest that the interplay of stabilizing and destabilizing interactions between the palladium catalyst, the thiazole, and the aryl group in the transition state directs the regioselectivity. nih.gov The C2 and C5 arylation may proceed through different pathways, potentially involving monometallic or bimetallic palladium complexes. nih.gov

Electrochemical methods have also been employed for the synthesis of related heterocyclic systems. For instance, the electrochemical synthesis of 1,2,4-thiadiazoles from α-oxothioamides can be achieved through n-Bu4NI-mediated oxidative dimerization. jst.go.jp The proposed mechanism involves the oxidation of iodide to iodine at the anode, which then reacts with the α-oxothioamide. This is followed by intermolecular nucleophilic substitution, intramolecular cyclization, and aromatization to yield the final product. jst.go.jp

A formal [4+1] addition of NaSH to bromoisocyanoalkenes represents another unique strategy for synthesizing substituted thiazoles. acs.org This reaction proceeds via a rare S_N_Vπ displacement, generating an isocyanoenthiol intermediate that subsequently cyclizes to form the thiazole ring. acs.org

Reaction TypeCatalyst/ReagentKey FeatureProduct
C-H ArylationPd/PPh3/NaOtBuC2-selective arylationC2-arylated thiazoles
C-H ArylationPd/Bphen/K3PO4C5-selective arylationC5-arylated thiazoles
Oxidative Dimerizationn-Bu4NI (electrochemical)Forms 1,2,4-thiadiazoles3,5-Bis(acyl)-1,2,4-thiadiazoles
[4+1] CycloadditionNaSHS_N_Vπ displacementSubstituted thiazoles

Reactivity of the Thiazole-4-carboxamide Group toward various Reagents (e.g., Grignard reagents)

The reactivity of the thiazole-4-carboxamide group towards various reagents is a critical aspect of its chemistry. While specific studies on the reaction of this compound with Grignard reagents are not detailed in the provided context, the general reactivity of related systems provides some insight. For example, the synthesis of carbazoles can be achieved through a one-pot reaction of nitroarenes with Grignard reagents, involving an intermolecular thermal C-N bond coupling followed by a photoinduced aza-6π electrocyclization. rsc.org This indicates the potential for Grignard reagents to participate in complex transformations involving nitrogen-containing heterocycles. The specific outcome of reacting a Grignard reagent with this compound would depend on the reaction conditions and the nature of the Grignard reagent, but it could potentially involve addition to the carbonyl group or interaction with the thiazole ring.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of N,N-dimethylthiazole-4-carboxamide, distinct signals corresponding to the different types of protons are observed. The protons on the thiazole (B1198619) ring typically appear in the aromatic region of the spectrum. For the parent thiazole molecule, the proton at the C2 position (H-2) resonates at a lower field (higher ppm) compared to the protons at the C4 and C5 positions due to the influence of the adjacent sulfur and nitrogen atoms. chemicalbook.com Specifically, in chloroform-d, the H-2 proton of thiazole appears at approximately 8.890 ppm, while H-5 and H-4 are observed at around 7.993 ppm and 7.435 ppm, respectively. chemicalbook.com For this compound, the protons of the two methyl groups attached to the amide nitrogen are expected to appear as a singlet in the upfield region of the spectrum, typically around 2.5-3.5 ppm. The chemical shift of the proton on the thiazole ring would be influenced by the carboxamide substituent.

Table 1: Representative ¹H NMR Data for Thiazole Derivatives

CompoundSolventChemical Shift (ppm) and Multiplicity
ThiazoleCDCl₃δ 8.890 (d, H-2), 7.993 (d, H-5), 7.435 (dd, H-4)
ThiazoleAcetoneδ 9.00 (s, H-2), 7.93 (d, H-5), 7.65 (d, H-4)
ThiazoleCyclohexaneδ 8.68 (s, H-2), 7.83 (d, H-5), 7.19 (d, H-4)

Data sourced from various studies on thiazole and its derivatives. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their electronic environment. The carbonyl carbon of the carboxamide group is characteristically found at a low field, typically in the range of 160-180 ppm. The carbons of the thiazole ring will have chemical shifts influenced by the heteroatoms and the substituent. For instance, in 4,5-dimethylthiazole (B1345194), the C2, C4, and C5 carbons appear at specific chemical shifts that help in their assignment. chemicalbook.com The two methyl carbons of the N,N-dimethylamino group will appear in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for Thiazole Derivatives

CompoundCarbon AtomChemical Shift (ppm)
4,5-DimethylthiazoleC2Data not available
C4Data not available
C5Data not available
CH₃ (at C4)Data not available
CH₃ (at C5)Data not available
N,N-DimethylcyclopropanecarboxamideC=OData not available
N(CH₃)₂Data not available
Cyclopropyl CHData not available
Cyclopropyl CH₂Data not available

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would confirm the coupling between the protons on the thiazole ring, if any are present and coupled. science.govyoutube.comyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. science.govyoutube.comgithub.io

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For this compound, HMBC would show correlations between the N-methyl protons and the carbonyl carbon, as well as with the C4 carbon of the thiazole ring. It would also show correlations between the thiazole ring protons and the carbons within the ring and the carbonyl carbon. science.govyoutube.comgithub.io

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

For this compound, the IR spectrum would exhibit several key absorption bands:

C=O Stretch : A strong absorption band corresponding to the stretching vibration of the carbonyl group in the amide is expected in the region of 1630-1680 cm⁻¹. The exact position depends on the electronic environment. tsijournals.comvscht.cz

C-N Stretch : The stretching vibration of the C-N bond in the amide group typically appears in the range of 1350-1450 cm⁻¹. tsijournals.com

C=N and C=C Stretches : The thiazole ring contains both C=N and C=C bonds, which will give rise to stretching vibrations in the 1400-1650 cm⁻¹ region. dergipark.org.trmdpi.com

C-H Stretches : The C-H stretching vibrations of the methyl groups will be observed just below 3000 cm⁻¹, while any C-H stretches on the aromatic thiazole ring would appear just above 3000 cm⁻¹. vscht.cz

C-S Stretch : The C-S stretching vibration in the thiazole ring is typically weak and appears in the fingerprint region (below 1000 cm⁻¹). dergipark.org.tr

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amide C=OStretch1630 - 1680
Amide C-NStretch1350 - 1450
Thiazole C=N/C=CStretch1400 - 1650
Aliphatic C-HStretch< 3000
Aromatic C-HStretch> 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

This compound contains both π electrons (in the thiazole ring and the carbonyl group) and non-bonding (n) electrons (on the nitrogen and sulfur atoms). Therefore, the following electronic transitions are possible:

π → π* Transitions : These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and occur in molecules with conjugated systems. The conjugated system of the thiazole ring and the carboxamide group would give rise to such transitions. shu.ac.uktanta.edu.eg

n → π* Transitions : These transitions involve the promotion of a non-bonding electron to a π* antibonding orbital. They are generally of lower intensity compared to π → π* transitions. shu.ac.ukuzh.ch

The position and intensity of the absorption bands in the UV-Vis spectrum are characteristic of the chromophores present in the molecule. The solvent can also influence the wavelength of maximum absorption (λmax). shu.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, often to four or more decimal places. libretexts.org This high level of accuracy allows for the determination of the elemental composition and thus the molecular formula of the compound. libretexts.orgnih.gov By comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed formula, the molecular formula can be confirmed with a high degree of confidence. libretexts.orgamazonaws.com For this compound (C₆H₈N₂OS), the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). The HRMS measurement would provide an experimental mass that should match this theoretical value within a very small error margin (typically < 5 ppm).

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Molecular Conformation in the Crystalline State

Detailed information regarding the bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of this compound in its crystalline form is not available in the public domain.

Analysis of Intermolecular Interactions and Crystal Packing

A description of the non-covalent interactions, such as hydrogen bonds, van der Waals forces, or π-stacking, that govern how molecules of this compound arrange themselves in a crystal lattice is currently unavailable.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and properties of N,N-dimethylthiazole-4-carboxamide.

While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, the principles of DFT are routinely applied to similar thiazole-containing compounds. These studies typically involve the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.

Global descriptors, including electronegativity (χ), chemical hardness (η), and global softness (S), are derived from these energies to quantify the molecule's reactivity. For a molecule like this compound, the thiazole (B1198619) ring, with its heteroatoms, is expected to be the primary site for electronic activity. The carboxamide group further influences the electronic distribution through resonance. DFT calculations would likely reveal a significant dipole moment, contributing to its solubility and ability to engage in polar interactions.

Studies on related N-(thiazol-2-yl) benzamides have shown that the conformational preference is influenced by weak stabilizing interactions, such as those between the amide oxygen and the thiazole sulfur atom, as well as dipole-dipole interactions between the amide N-H and the thiazole nitrogen atom. researchgate.net For this compound, the rotation around the C-C bond connecting the thiazole ring and the carboxamide group, and the rotation around the C-N bond of the amide, would be the primary degrees of freedom. Ab initio calculations would help to identify the lowest energy conformers and the energy barriers between them, providing a detailed potential energy surface.

Molecular Dynamics Simulations (as related to conformational studies or interactions)

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing the exploration of conformational changes and intermolecular interactions over time. biorxiv.orgnih.govgrafiati.com For this compound, MD simulations can be employed to study its conformational landscape in different environments, such as in a vacuum or in a solvent. These simulations can reveal how the molecule flexes and adapts its shape, which is crucial for understanding its interaction with biological macromolecules. By simulating the molecule in a water box, for instance, one can observe the formation and dynamics of hydrogen bonds between the solvent and the polar groups of the molecule.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in identifying potential biological targets for this compound and understanding the specifics of its binding.

Molecular docking studies have been performed on a variety of thiazole carboxamide derivatives, suggesting potential binding modes for this compound with several important biological targets.

AMPARs: Thiazole-carboxamide derivatives have been identified as negative allosteric modulators of AMPA receptors. nih.gov Docking studies could elucidate how this compound might fit into the allosteric binding pocket, highlighting key interactions with amino acid residues.

EGFR: Thiazolyl-pyrazoline derivatives have shown inhibitory activity against EGFR. nih.gov Docking simulations could predict whether this compound can bind to the ATP-binding site of the EGFR kinase domain, a common mechanism for EGFR inhibitors.

hCA IX/XII: Some sulfonamide derivatives containing a thiazole moiety have been shown to selectively inhibit carbonic anhydrase isozymes IX and XII. nih.gov Molecular docking could explore if this compound can interact with the zinc ion in the active site of these enzymes, a characteristic feature of many carbonic anhydrase inhibitors.

Glucosamine-6-phosphate synthase: Heterocyclic compounds are being investigated as potential inhibitors of this enzyme. nih.govnih.gov Docking studies could assess the potential of this compound to bind to the active site of glucosamine-6-phosphate synthase.

Lanosterol 14α-demethylase: This enzyme is a key target for antifungal agents. nih.gov Thiazolyl-oxadiazole derivatives have been designed to target this enzyme. farmaciajournal.com Docking could reveal if the thiazole ring of this compound can coordinate with the heme iron in the active site, similar to azole antifungals. nih.govnih.gov

ERα: Steroidal and non-steroidal compounds are known to interact with the estrogen receptor α. rsc.org Molecular docking could predict if this compound can fit into the ligand-binding domain of ERα and act as either an agonist or an antagonist. nih.govmdpi.com

The predicted binding affinities from these docking studies, often expressed as a docking score or binding free energy, can be used to rank its potential efficacy against these targets.

Based on the structural similarities to known active compounds and the results of molecular docking simulations, a range of potential molecular targets for this compound can be proposed. The table below summarizes these potential targets and the key interactions that might be involved.

Target MacromoleculePotential Binding SiteKey Predicted Interactions
AMPA ReceptorsAllosteric siteHydrophobic interactions, hydrogen bonds with backbone and side-chain residues.
EGFRATP-binding siteHydrogen bonds with the hinge region, hydrophobic interactions within the pocket.
hCA IX/XIIActive siteCoordination with the active site zinc ion, hydrogen bonds with surrounding residues.
Glucosamine-6-phosphate synthaseSubstrate binding siteHydrogen bonds and electrostatic interactions with key catalytic residues.
Lanosterol 14α-demethylaseHeme pocketCoordination of the thiazole nitrogen with the heme iron, hydrophobic interactions with the access channel.
Estrogen Receptor α (ERα)Ligand-binding domainHydrophobic interactions with the core of the binding pocket, hydrogen bonds with key polar residues.

This systematic computational investigation provides a strong foundation for the experimental validation of this compound's biological activities and its potential development as a therapeutic agent.

Research on Biological Activities and Mechanistic Insights Excluding Clinical Human Studies

Enzyme Inhibition and Modulation Studies

The unique structural features of thiazole-4-carboxamide (B1297466) derivatives have made them attractive candidates for the targeted inhibition and modulation of several key enzymes and receptors involved in pathological processes.

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for anticancer and antiviral therapies. A significant metabolite in this area of research is Thiazole-4-carboxamide Adenine (B156593) Dinucleotide (TAD), the active anabolite of the oncolytic agent tiazofurin (B1684497). jchemrev.com TAD is a potent inhibitor of IMPDH. jchemrev.com

Research has focused on the chemical synthesis of TAD to support further biological studies. jchemrev.com Synthetic TAD has been shown to be indistinguishable from the biosynthesized version in terms of its physicochemical properties and its potent inhibitory activity against IMPDH. jchemrev.com In studies on hepatoma 3924A solid tumors in rats, administration of tiazofurin led to a rapid inhibition of IMPDH activity, a depletion of guanine nucleotide pools, and a significant accumulation of IMP, demonstrating the potent in vivo effect of TAD on the target enzyme. researchgate.net

Furthermore, to enhance the therapeutic potential, non-hydrolyzable analogues of TAD have been synthesized. researchgate.net For instance, a TAD analogue containing a fluorine atom at the C2' arabino configuration of the adenine nucleoside moiety was found to be a potent inducer of differentiation in K562 erythroid leukemia cells. researchgate.net This has prompted the development of hydrolysis-resistant methylenebis(phosphonate) and difluoromethylenebis(phosphonate) analogues to improve their metabolic stability and potential efficacy. researchgate.net

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. sapub.orgjetir.org Dysregulation of AMPA receptor activity is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. Thiazole-carboxamide derivatives have emerged as significant negative allosteric modulators (NAMs) of AMPA receptor function. researchgate.net

These compounds have been shown to modulate the biophysical properties of AMPA receptor complexes. researchgate.net Studies using patch-clamp analysis on HEK293T cells expressing different AMPA receptor subunits have demonstrated that thiazole-carboxamide derivatives can potently inhibit AMPAR-mediated currents. researchgate.net The primary mechanism of this inhibition appears to be an enhancement of the deactivation rates of the receptor, which could contribute to their neuroprotective potential. researchgate.net

Structure-activity relationship studies have identified key structural features necessary for potent AMPA receptor modulation. For example, a series of thiazole-carboxamide derivatives with a 4-methoxyphenyl (B3050149) group and a 3,4,5-trimethoxyphenyl group attached to the thiazole-4-carboxamide core have been identified as potent inhibitors of various AMPAR subunits. researchgate.net In another study, a series of thiazole (B1198619) carboxamide derivatives were synthesized and evaluated for their impact on GluA2 AMPA receptors, with one compound, MMH-5, showing a significant reduction in current amplitude and an increase in deactivation rates, highlighting its potential as a negative allosteric modulator. ekb.eg

DerivativeTargetEffectKey FindingsReference
TC-2 AMPA Receptor SubunitsNegative Allosteric ModulatorPotent inhibition of AMPAR-mediated currents, primarily through enhanced deactivation rates. researchgate.net
MMH-5 GluA2 AMPA ReceptorNegative Allosteric ModulatorNotable reduction in current amplitude and increased deactivation rates. ekb.eg

Checkpoint kinase 1 (CHK1) is a critical mediator of the DNA damage response, playing a key role in cell cycle regulation and DNA repair. mdpi.com Inhibition of CHK1 is a promising strategy in cancer therapy, particularly in tumors with high levels of replication stress. The 2-aminothiazole-4-carboxamide (B58295) scaffold has been identified as a novel class of CHK1 inhibitors. nih.gov

Through structure-based design and optimization, researchers have developed potent and selective CHK1 inhibitors based on this scaffold. nih.gov X-ray crystallography has revealed a 'U-shaped' topology of these inhibitors when bound to the ATP site of the CHK1 protein, providing insights into the key molecular interactions. nih.gov These design efforts have led to compounds with significant improvements in cell-based activity while maintaining high selectivity over other kinases like CDK2. nih.gov The combination of CHK1 inhibitors with agents that induce DNA replication stress, such as gemcitabine (B846), has been shown to be synergistic in preclinical models of Ewing sarcoma. nih.gov Further research has led to the discovery of dual FLT3/CHK1 inhibitors, which show promise in treating certain types of leukemia. nih.gov

Compound ClassTargetMechanismKey FindingsReference
2-Aminothiazole-4-carboxamides CHK1 KinaseATP-competitive inhibitionPotent and selective inhibition of CHK1, with a 'U-shaped' binding mode. nih.gov
LY2603618 CHK1 KinaseSmall molecule inhibitorSynergistic with gemcitabine in Ewing sarcoma cells. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and XII, are overexpressed in various tumors and are associated with tumor progression and chemoresistance, making them attractive targets for anticancer drug development. researchgate.net While direct studies on N,N-dimethylthiazole-4-carboxamide are limited, research on structurally related sulfonamides incorporating thiazole moieties has demonstrated their potential as CA inhibitors. mdpi.comnanobioletters.com

For instance, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides have been investigated for their inhibitory activity against cytosolic hCA I and II, and the tumor-associated isoforms hCA IX and XII. nih.gov These studies have identified compounds with isoform-selective inhibition profiles. nih.gov In other research, N-((4-sulfamoylphenyl)carbamothioyl) amides were synthesized and showed potent inhibition against several human CA isoforms, including hCA I, II, and VII, as well as against bacterial CAs from Mycobacterium tuberculosis. The introduction of a thiazole moiety into the secondary sulfonamide structure has also been explored, although in some cases, this led to a decrease in inhibitory potency compared to the primary sulfonamide analogues. nanobioletters.com A study on 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, a related heterocyclic compound, revealed potent inhibition of several CA isoforms, including the tumor-related CA IX and XII. researchgate.net

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators involved in various inflammatory diseases. Inhibition of 5-LO is a therapeutic strategy for conditions such as asthma and allergic reactions. Research has identified 4-hydroxythiazoles as potent and selective inhibitors of 5-LO.

Structure-activity relationship studies have shown that 5-phenyl derivatives of 4-hydroxythiazole are particularly potent inhibitors, with IC50 values in the sub-micromolar range. These compounds have demonstrated activity against 5-LO in both intact rat polymorphonuclear leukocytes and human whole blood. Importantly, they have shown selectivity for 5-LO over other related enzymes like cyclooxygenase and 12- and 15-lipoxygenase. In the context of myeloproliferative neoplasms, inhibition of 5-LO has been shown to enhance the activity of JAK2 inhibitors in preclinical models. mdpi.com

Antimicrobial Research Focus

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents. The thiazole ring is a core structure in many compounds with demonstrated antimicrobial activity. jchemrev.comnih.gov Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties. researchgate.netsapub.orgresearchgate.netekb.egmdpi.comresearchgate.net

A wide range of thiazole derivatives have been synthesized and evaluated against various microbial pathogens. jchemrev.com For example, certain thiazole-based Schiff base compounds have shown promising activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. jchemrev.com Other studies have reported on thiazole derivatives with significant activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV. mdpi.com

The antimicrobial activity is often influenced by the nature and position of substituents on the thiazole ring. For instance, the introduction of nitro groups or specific aryl moieties has been shown to enhance the antimicrobial potency of certain thiazole derivatives. nih.gov

Thiazole Derivative ClassTarget OrganismsKey FindingsReference
Thiazole-based Schiff bases S. aureus, E. coliFavorable activities against both Gram-positive and Gram-negative bacteria. jchemrev.com
5-Methylthiazole based thiazolidinones E. coli, B. cereus, MRSAGood activity against various bacterial strains, including resistant ones. researchgate.net
2,4-Disubstituted thiazoles S. aureus, E. coli, K. pneumoniae, C. albicansBroad-spectrum antimicrobial activity, with some compounds inhibiting DNA gyrase and topoisomerase IV. mdpi.com
Thiazole hydrazines E. coli, C. albicans, P. falciparumActive against various bacteria, fungi, and showed promising antimalarial activity.

In Vitro Studies on Antibacterial Activity against Bacterial Strains

Derivatives of the thiazole-4-carboxamide scaffold have been synthesized and evaluated for their ability to inhibit bacterial growth. Research has demonstrated that modifications to this core structure can yield compounds with significant antibacterial properties.

A series of 2-(3′-indolyl)-N-arylthiazole-4-carboxamides were designed and tested against both Gram-positive and Gram-negative bacterial strains. nih.gov Within this series, specific compounds were identified as potent and selective antibacterial agents, particularly against Gram-negative bacteria. nih.gov

In another study, new N-phenylacetamide derivatives incorporating 4-arylthiazole moieties were synthesized. nih.gov The antibacterial activities of these compounds were evaluated against several plant-pathogenic bacteria, including Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac), and X.oryzae pv. oryzicola (Xoc), with promising results. nih.gov One derivative, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), exhibited a minimum 50% effective concentration (EC₅₀) of 156.7 µM against Xoo, which was superior to the commercial agricultural bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.gov Investigations using scanning electron microscopy revealed that this compound could cause the rupture of the bacterial cell membrane. nih.gov

Table 1: In Vitro Antibacterial Activity of Thiazole Carboxamide Derivatives

Derivative ClassBacterial StrainObserved ActivityReference
2-(3′-indolyl)-N-arylthiazole-4-carboxamides (Compounds 17i-k, 17o)Gram-negative bacteriaIdentified as potent and selective agents. nih.gov
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)Xanthomonas oryzae pv. Oryzae (Xoo)EC₅₀ = 156.7 µM nih.gov
Various Thiazole DerivativesBacillus pumilus, Bacillus subtilisModerate activity observed. researchgate.netuobaghdad.edu.iq

In Vitro Studies on Antifungal Activity against Fungal Pathogens

The antifungal potential of thiazole carboxamides is an area of extensive research, with many studies identifying these compounds as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi. nih.govnih.govacs.orgsci-hub.senih.gov

Several studies have reported novel thiazole carboxamide derivatives with significant in vitro activity against various plant fungal pathogens. One such study found that certain pyrazole-thiazole carboxamides showed excellent activities against Rhizoctonia cerealis, with EC₅₀ values ranging from 1.1 to 4.9 mg/L, outperforming the commercial fungicide thifluzamide. nih.gov Another derivative from the same study was highly active against Sclerotinia sclerotiorum (EC₅₀ = 0.8 mg/L). nih.gov

Similarly, another series of novel thiazole carboxamides produced derivatives with promising in vitro fungicidal activities against R. cerealis and S. sclerotiorum, with EC₅₀ values of 6.2 and 0.6 mg/L, respectively, which were superior to thifluzamide. nih.govacs.org Further research into pyrazole (B372694) carboxamide thiazole derivatives identified compounds with better antifungal activity against Valsa mali (EC₅₀ values of 1.77 and 1.97 mg/L) than the control drug boscalid (B143098) (EC₅₀ = 9.19 mg/L). acs.org Molecular docking studies suggest these compounds bind to key amino acid residues in the active site of the SDH enzyme. acs.orgnih.gov

Table 2: In Vitro Antifungal Activity of Thiazole Carboxamide Derivatives

Derivative ClassFungal PathogenObserved Activity (EC₅₀)Reference
Pyrazole-thiazole carboxamides (e.g., 9ac, 9cd)Rhizoctonia cerealis, Sclerotinia sclerotiorum1.1 - 4.9 mg/L, 0.8 mg/L nih.gov
Novel thiazole carboxamides (e.g., 6g)Rhizoctonia cerealis, Sclerotinia sclerotiorum6.2 mg/L, 0.6 mg/L nih.govacs.org
Pyrazole carboxamide thiazoles (e.g., 6i, 19i)Valsa mali1.77 mg/L, 1.97 mg/L acs.org
1,2,3-Triazole carboxamides (e.g., A3-3)Sclerotinia sclerotiorum, Rhizoctonia cerealis1.08 µg/mL, 1.67 µg/mL nih.gov
2,4-dihydroxy-N-(3-thioxo-3H-l1,2,4-dithiazol-5-yl)benzenecarbothioamideCandida albicans, non-C. albicans speciesMean MIC: 15.2 - 22.4 µg/mL nih.gov

Antiparasitic Research

Efficacy Against Toxoplasma gondii

The antiparasitic properties of this chemical class have been explored, particularly against the protozoan parasite Toxoplasma gondii. In one study, thiazole and carboxamide derivatives of artemisinin (B1665778) were found to be highly selective and potent inhibitors of T. gondii growth, with some derivatives showing inhibitory concentrations (IC₅₀) between 0.25 and 0.42 μM. nih.gov Interestingly, the N,N-diethyl carboxamide derivative in this series lost its activity, suggesting that at least one hydrogen atom on the amide nitrogen is necessary for its antiparasitic function. nih.gov

Related heterocyclic structures, such as 1,3,4-thiadiazoles, have also demonstrated potent anti-Toxoplasma activity. nih.govmdpi.com One study identified a 1,3,4-thiadiazole (B1197879) derivative that inhibited T. gondii with an IC₅₀ of 4.70 µg/mL and was effective at blocking both parasite invasion and subsequent proliferation inside host cells. mdpi.com Another study on tris-1,3,4-thiadiazole derivatives showed a significant reduction in the parasite count in the brain, liver, and spleen tissues of infected mice. nih.gov

Activity Against Trypanosoma brucei

Research into the activity of thiazole derivatives against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, has focused on designing inhibitors for its specific enzymes. A study aimed at developing inhibitors for T. brucei metacaspase (TbMCA2), an enzyme absent in humans, synthesized a series of compounds including those with a thiazole component. nih.gov An α-keto-thiazole derivative was found to be a low micromolar inhibitor of the TbMCA2 enzyme, with an IC₅₀ value of 2.2 μM, highlighting a potential avenue for developing new trypanocidal drugs. nih.gov

Anticancer Research in Cellular Models

In Vitro Cytotoxicity and Growth Inhibition Studies on Cancer Cell Lines

The thiazole-4-carboxamide scaffold and its derivatives have been a significant focus of anticancer research, demonstrating cytotoxicity against a wide range of human cancer cell lines through various mechanisms of action.

Studies have shown that these compounds can induce apoptosis (programmed cell death), inhibit key enzymes involved in cancer progression, and halt the cell cycle. For instance, 2-(3′-indolyl)-N-arylthiazole-4-carboxamides were evaluated for cytotoxicity, with one compound (17l) showing an IC₅₀ of 3.41 μM against HeLa cervical cancer cells. nih.gov Another compound in that series (17i) was found to induce apoptosis in these cells. nih.gov

Other derivatives have been identified as inhibitors of critical signaling pathways. A novel 1,3-thiazole analog (compound 4) was a potent inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), with an IC₅₀ of 0.093 µM, and it suppressed the growth of MCF-7 breast cancer cells with an IC₅₀ of 5.73 µM. mdpi.com Similarly, other thiazole derivatives have been developed as inhibitors of c-Met kinase, another important target in cancer treatment. nih.gov The optimization of a thiazole/thiadiazole carboxamide series led to a compound (51am) that was a potent inhibitor in both biochemical and cellular assays and induced cell cycle arrest and apoptosis. nih.gov

Table 3: In Vitro Anticancer Activity of Thiazole Carboxamide Derivatives

Derivative ScaffoldCancer Cell LineObserved Activity (IC₅₀ in µM)Proposed MechanismReference
2-(3′-indolyl)-N-arylthiazole-4-carboxamide (17l)HeLa (Cervical)3.41Cytotoxicity, Apoptosis Induction nih.gov
2-[2-(4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c)MCF-7 (Breast)2.57VEGFR-2 Inhibition mdpi.com
Thiazole-amino acid hybrid (5f)A549 (Lung)2.07Cytotoxicity nih.gov
1,3-Thiazole derivative (Compound 4)MCF-7 (Breast)5.73VEGFR-2 Inhibition, Apoptosis/Necrosis Induction mdpi.com
Thiazole/thiadiazole carboxamide (51am)MKN-45 (Gastric)Potent cellular inhibition reportedc-Met Kinase Inhibition, Apoptosis nih.gov
N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k)HUVECs (Endothelial)Inhibition of colony formation and migrationInhibition of Angiogenesis Signaling researchgate.net

Mechanistic Investigations of Apoptosis Induction and Cell Cycle Arrest in Cellular Systems

Direct mechanistic studies detailing apoptosis induction or cell cycle arrest specifically by this compound are not extensively documented. However, research on structurally related compounds provides a framework for potential mechanisms.

The thiazole-4-carboxamide scaffold is a core component in molecules that have demonstrated cytotoxic effects against cancer cells through the induction of apoptosis. For instance, a series of 2-(3′-indolyl)-N-arylthiazole-4-carboxamides were synthesized and evaluated for their anticancer activities. nih.gov Preliminary studies on one of the potent analogues from this series indicated that its cytotoxic effects on HeLa cells were mediated through the induction of apoptosis. nih.gov

Furthermore, other thiazole-containing compounds, known as thiazolides, have been shown to induce cell cycle arrest. Nitazoxanide (NTZ), a notable thiazolide, can suppress tumor growth by causing cell cycle arrest at the G1 phase. researchgate.net While these compounds differ from this compound, their activities highlight the potential of the thiazole ring system to interfere with cell cycle progression and trigger programmed cell death. The precise mechanisms, such as the modulation of key regulatory proteins like cyclins, cyclin-dependent kinases (Cdks), or components of the apoptotic cascade (e.g., Bcl-2 family proteins and caspases), remain to be specifically elucidated for this compound.

Specific Protein Target Interaction Studies within Cellular Contexts (e.g., EGFR, Carbonic Anhydrase Isoforms)

There is currently a lack of specific studies investigating the interaction of this compound with Epidermal Growth Factor Receptor (EGFR) or carbonic anhydrase (CA) isoforms.

However, the thiazole scaffold is present in various compounds designed to target these proteins.

EGFR: Research into EGFR inhibitors has explored different heterocyclic cores, but studies specifically implicating the this compound structure are not apparent in the current literature. nih.govnih.gov

Carbonic Anhydrase Isoforms: The inhibition of carbonic anhydrases, a family of metalloenzymes involved in numerous physiological and pathological processes, has been a focus of drug discovery. mdpi.com Various sulfonamide derivatives containing thiazole or benzothiazole (B30560) rings have been synthesized and shown to act as inhibitors of several CA isoforms, including those relevant to cancer (hCA IX, hCA XII) and other conditions. nih.govnih.govresearchgate.net These inhibitors typically function by coordinating with the zinc ion in the enzyme's active site. mdpi.com Despite these efforts, no data currently links this compound to the inhibition of any carbonic anhydrase isoform.

Other Biological Systems Research (Non-Human Specific)

The thiazole-4-carboxamide core structure is recognized for its potential in the context of neurological disorders. A key area of investigation has been its role in modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are critical for learning, memory, and synaptic plasticity. mdpi.com

Derivatives containing the thiazole-4-carboxamide scaffold have been identified as negative allosteric modulators of AMPARs. By enhancing the deactivation rates of these receptors, these compounds can reduce excessive excitatory neurotransmission, a process known as excitotoxicity, which is implicated in various neurological diseases. mdpi.com This modulatory activity suggests a potential neuroprotective role. Structure-activity relationship studies have underscored the importance of the thiazole-4-carboxamide core for this interaction with AMPARs. mdpi.com While these studies provide a strong rationale for the neuroprotective potential of this class of compounds, direct experimental validation using this compound in preclinical models of neurodegeneration is needed.

Table 1: Investigated Activity of Thiazole-Carboxamide Derivatives

Compound Class Target Potential Effect Mechanism
Thiazole-4-carboxamide derivatives AMPA Receptors Neuroprotection Negative Allosteric Modulation

Specific preclinical studies on the anti-inflammatory properties of this compound have not been identified. Research into anti-inflammatory agents has included various heterocyclic structures, some containing a thiazole or carboxamide moiety, but not the specific combination in the target compound. For example, molecules incorporating a thiazolidin-4-one ring (a saturated version of the thiazole ring) have been evaluated and shown to possess significant anti-inflammatory activity in experimental models. nih.gov Other studies have focused on different classes of carboxamides, such as tetrahydropyrimidine-2-carboxamides, as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. sid.ir However, these findings cannot be directly extrapolated to this compound, for which dedicated anti-inflammatory research is required.

The antioxidant potential of this compound has not been specifically reported. The thiazole ring is a component of various synthetic compounds that have been evaluated for their ability to neutralize reactive oxygen species (ROS). nih.gov

Studies on other thiazole derivatives have shown promising results. For instance, a series of 4-thiomethyl functionalised 1,3-thiazoles demonstrated a high level of DPPH radical inhibition. researchgate.net Similarly, novel thiazolyl-polyphenolic compounds have been synthesized to combine the recognized antioxidant properties of polyphenols with the thiazole scaffold, resulting in molecules with significant antioxidant capacity in multiple in vitro assays. nih.govmdpi.com These studies often attribute the antioxidant effect to specific functional groups attached to the thiazole ring, such as phenolic hydroxyls, which are absent in this compound. Therefore, the intrinsic antioxidant activity of the this compound structure itself remains uncharacterized.

Applications in Agrochemicals, Materials Science, and Analytical Chemistry Research

Applications in Agrochemicals Research

Thiazole (B1198619) carboxamide derivatives have been a significant focus of research in the development of new agrochemicals, particularly fungicides. nih.gov The fungicidal activity of these compounds is often attributed to their ability to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). SDH is a crucial enzyme in the mitochondrial electron transport chain of fungi, and its inhibition disrupts the fungus's energy production, leading to its death.

One area of research has focused on pyrazole-thiazole carboxamide derivatives. Studies have shown that these hybrid molecules can exhibit potent fungicidal activity against a range of plant pathogens. For example, certain derivatives have demonstrated significant in vitro activity against fungi such as Rhizoctonia cerealis and Sclerotinia sclerotiorum, with some compounds showing higher efficacy than the commercial fungicide thifluzamide. tandfonline.com

In a study exploring novel thiazole carboxamides as antifungal SDHIs, several derivatives displayed promising in vitro fungicidal activities. jk-sci.com For instance, compound 6g from this study showed excellent inhibition of SDH, comparable to thifluzamide, and superior in vitro activity against R. cerealis and S. sclerotiorum. jk-sci.com Furthermore, some of these compounds exhibited excellent in vivo fungicidal activity on the leaves of Brassica napus L. jk-sci.com

Another line of research has explored the synthesis of novel botanical active component derivatives containing carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties, which are structurally related to thiazole carboxamides. nih.gov One such compound, 5k , demonstrated excellent in vitro inhibitory activities against the plant pathogenic bacteria Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzicola. nih.gov

The insecticidal potential of thiazole carboxamide derivatives has also been investigated. Novel N-pyridylpyrazole derivatives containing a thiazole moiety have been designed and synthesized, showing good insecticidal activities against several lepidopteran pests, including Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda. researchgate.net

Fungicidal Activity of Selected Thiazole Carboxamide Derivatives. tandfonline.comjk-sci.com

CompoundTarget FungusEC50 (mg/L)Reference
6c Sclerotinia sclerotiorum1.9 tandfonline.com
6g Rhizoctonia cerealis6.2 jk-sci.com
6g Sclerotinia sclerotiorum0.6 jk-sci.com
ThifluzamideRhizoctonia cerealis22.1 jk-sci.com
ThifluzamideSclerotinia sclerotiorum4.4 jk-sci.com

Applications in Materials Science Research

The incorporation of thiazole-based structures into polymers and coatings is an area of active research in materials science. Thiazole derivatives have been investigated as additives to improve the properties of various materials.

One study explored the use of thiazole derivatives as additives in polyurethane coatings. acs.org The physical incorporation of these derivatives was found to enhance the antimicrobial and flame-retardant properties of the polyurethane films. acs.org The antimicrobial activity was observed against both Gram-positive and Gram-negative bacteria, as well as fungi. acs.org

The synthesis of thiazole-containing polymers is another area of interest. researchgate.net These polymers, which incorporate the thiazole ring into their backbone, are being explored for their potential applications in various fields due to their unique electronic and physical properties. researchgate.net Research into thiazole polymers includes methods of their production and the characterization of their structural and functional properties. cedarville.edu

Furthermore, the development of smart coatings containing thiazole derivatives has been reported. For instance, a coating based on chitosan (B1678972) was designed for the controlled release of the corrosion inhibitor 2-mercaptobenzothiazole, a related thiazole compound. researchgate.net This demonstrates the potential for thiazole-based compounds to be used in advanced materials with responsive properties.

Applications in Analytical Chemistry Research

In the field of analytical chemistry, thiazole carboxamide derivatives and related compounds have been primarily investigated for their potential in the development of analytical methods and as reagents in specific analytical procedures.

The development of reliable analytical methods for the detection and quantification of thiazole carboxamides is crucial for research and quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. For example, HPLC has been used to determine the purity of synthesized thiazole carboxamide derivatives, ensuring the quality of the compounds used in further research. nih.govjk-sci.com

More specific HPLC-UV methods have been developed for the quantification of novel indole-thiazole derivatives in various matrices, such as nanoparticles. acs.org While a specific method for N,N-dimethylthiazole-4-carboxamide is not detailed in the reviewed literature, the established methods for related thiazole carboxamides suggest that a similar chromatographic approach would be suitable for its analysis. The development of such methods would typically involve optimizing the mobile phase composition, column type, and detector settings to achieve the desired sensitivity and selectivity for the target analyte in the matrix of interest.

A significant area of research in analytical chemistry has been the use of thiazole derivatives as chemosensors for the detection of metal ions. These compounds can be designed to exhibit a change in their optical properties, such as fluorescence or color, upon binding to a specific metal ion.

For instance, a carboxamide-based fluorescent sensor incorporating a thiazole derivative has been synthesized for the detection of Mg²⁺ and Ni²⁺ ions. ekb.eg This sensor showed a selective and sensitive response to these ions in a buffer solution, with low detection limits. ekb.eg The binding stoichiometry between the sensor and the metal ions was determined to be 1:1. ekb.eg

Another study reported on a benzothiazole-based fluorescent "turn-on" chemosensor for the detection of Zn²⁺. cedarville.edu This sensor demonstrated high selectivity and a low detection limit for zinc ions, making it potentially useful for environmental and biological applications. cedarville.edu The interaction between the sensor and the metal ion was investigated using techniques such as ¹H NMR titration. cedarville.edu

The ability of thiazole derivatives to act as ligands for a variety of metal ions makes them attractive candidates for the development of new analytical reagents for environmental monitoring and other applications.

Detection Limits of Thiazole-Based Metal Ion Sensors. cedarville.eduekb.eg

Sensor TypeTarget IonDetection LimitReference
Carboxamide-based fluorescent sensorMg²⁺2.1502 × 10⁻⁸ mol/L ekb.eg
Carboxamide-based fluorescent sensorNi²⁺4.8007 × 10⁻⁸ mol/L ekb.eg
Benzothiazole-based fluorescent sensorZn²⁺2.36 × 10⁻⁸ M cedarville.edu

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Advanced N,N-dimethylthiazole-4-carboxamide Analogues with Enhanced Specificity

The development of novel therapeutic agents from a lead compound like this compound hinges on the principles of rational drug design. This approach involves the iterative process of designing and synthesizing analogues with improved potency, selectivity, and pharmacokinetic profiles. The core strategy often revolves around structure-activity relationship (SAR) studies, where systematic modifications of the molecule's structure are correlated with changes in its biological activity.

For instance, the synthesis of various thiazole (B1198619) carboxamide derivatives has been achieved through methods like the coupling of a thiazole carboxylic acid with an appropriate amine using activating agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). nih.gov Modifications can be introduced at several key positions of the this compound scaffold. These include:

Substitution on the Thiazole Ring: Introducing different substituents at the 2- and 5-positions of the thiazole ring can significantly influence the compound's interaction with its biological target.

Modification of the Carboxamide Group: Altering the N,N-dimethyl substituents of the carboxamide can impact the molecule's solubility, metabolic stability, and hydrogen bonding capacity.

Bioisosteric Replacement: The thiazole ring itself can be replaced by other five-membered heterocycles, such as oxazole (B20620) or thiadiazole, to fine-tune the electronic and steric properties of the molecule. nih.govnih.gov

These synthetic strategies, often guided by computational modeling, allow for the creation of a library of analogues that can be screened for enhanced specificity towards a particular biological target, thereby minimizing off-target effects.

Identification and Validation of Novel Biological Targets and Therapeutic Avenues

While the initial biological activity of this compound might be known, a crucial aspect of future research lies in identifying and validating novel biological targets for its analogues. The thiazole carboxamide scaffold has already shown promise in targeting a diverse range of proteins implicated in various diseases.

For example, different derivatives have been investigated as:

Cyclooxygenase (COX) Inhibitors: Certain thiazole carboxamide derivatives have been designed and evaluated for their ability to inhibit COX enzymes, which are key players in inflammation and pain pathways. nih.govnih.gov

c-Met Kinase Inhibitors: This class of compounds has been explored for its potential to inhibit the c-Met kinase, a receptor tyrosine kinase involved in cancer cell proliferation and metastasis. nih.govresearchgate.net

Antiviral Agents: Researchers have synthesized N-arylindazole-3-carboxamide derivatives, a related structural class, that have demonstrated potent inhibitory activity against viruses like SARS-CoV-2. nih.gov

Fungicidal Agents: Pyrazole-thiazole carboxamide derivatives have been rationally designed and shown to exhibit significant fungicidal activity. nih.gov

Future research will likely employ a combination of high-throughput screening, chemical proteomics, and affinity-based target identification methods to uncover new protein partners for this compound analogues. Once a novel target is identified, its therapeutic relevance will need to be rigorously validated through genetic and pharmacological approaches. This could open up new therapeutic avenues for a wide range of diseases, from cancer and inflammatory disorders to infectious diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of this compound analogues is poised to benefit significantly from these computational tools. crimsonpublishers.com AI and ML algorithms can analyze vast datasets of chemical structures and their associated biological activities to identify complex patterns that are not readily apparent to human researchers. researchgate.net

Key applications of AI and ML in this context include:

Predictive Modeling: Machine learning models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds before they are synthesized. researchgate.net This allows researchers to prioritize the synthesis of molecules with the highest probability of success, thereby saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. oxfordglobal.com These models can be constrained to generate analogues of this compound that are predicted to have improved activity against a specific target.

Accelerating the DMTA Cycle: AI can significantly shorten the Design-Make-Test-Analyze (DMTA) cycle, a critical and often time-consuming process in drug discovery. oxfordglobal.com By rapidly generating and evaluating virtual compounds, AI can help researchers to more quickly identify promising lead candidates.

The use of these in silico methods will undoubtedly accelerate the optimization of this compound analogues, leading to the faster development of new drug candidates. oxfordglobal.com

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly chemical processes. The synthesis of this compound and its analogues is no exception. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.

Future research in this area will focus on:

One-Pot Reactions: Designing synthetic routes that combine multiple steps into a single "one-pot" procedure can significantly reduce solvent waste and purification steps. nih.gov

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or ethanol-water mixtures, is a key goal. nih.gov

Catalysis: The use of reusable catalysts, such as nanoparticles, can improve the efficiency and sustainability of chemical reactions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste.

By embracing these green chemistry approaches, the synthesis of this compound analogues can be made more efficient, cost-effective, and environmentally responsible, aligning with the broader goals of sustainable development in the chemical and pharmaceutical industries.

Q & A

Q. What are the key methodological steps for synthesizing N,N-dimethylthiazole-4-carboxamide derivatives?

Synthesis typically involves multi-step organic reactions, including:

  • Ester hydrolysis : Conversion of methyl/ethyl esters to carboxylic acids under basic conditions (e.g., NaOH in ethanol-water mixtures) .
  • Amide coupling : Acid intermediates react with amines (e.g., 4,4-difluorocyclohexane-1-amine) via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form carboxamide derivatives .
  • Thiazole ring formation : Cyclization of thioureas or α-bromoketones with thioureas under reflux conditions .
    Critical step : Purification via column chromatography or crystallization (e.g., ethanol) ensures >95% purity, validated by HPLC .

Q. How can researchers validate the structural integrity of synthesized this compound compounds?

Use a combination of:

  • ¹H/¹³C NMR : Confirm substituent positions and stereochemistry (e.g., methyl groups at 2.1–2.3 ppm in ¹H NMR) .
  • Mass spectrometry (ESI-MS) : Verify molecular ions (e.g., [M+H]⁺ peaks matching theoretical m/z) .
  • HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. What solvent systems are optimal for purifying thiazole-carboxamide derivatives?

  • Polar aprotic solvents : DMF or DMSO aids in dissolving intermediates during coupling reactions .
  • Crystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity solids .
  • Avoid halogenated solvents for eco-friendly workflows; acetonitrile/water is preferred for HPLC .

Advanced Research Questions

Q. How can structural modifications to the thiazole ring enhance bioactivity or solubility?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 2-position to improve metabolic stability .
  • Heterocycle fusion : Attach pyrimidine or triazole rings to the thiazole core for synergistic antiviral/antitumor effects .
  • Polar side chains : Incorporate 4,4-difluorocyclohexylamine or trifluorobutyl groups to enhance solubility and blood-brain barrier penetration .

Q. How should researchers design biological assays for evaluating anticancer activity of thiazole-carboxamides?

  • In vitro models : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Target validation : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .
  • In vivo studies : Administer derivatives (10–50 mg/kg) in xenograft models; monitor tumor volume and toxicity .

Q. What strategies resolve contradictions in biological data across studies?

  • Dose-response re-evaluation : Confirm activity at physiologically relevant concentrations (1–10 µM) .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation masking efficacy .
  • Crystallography : Solve co-crystal structures with target proteins (e.g., SHELX-refined PDB entries) to validate binding modes .

Q. How can multi-step synthesis challenges (e.g., low yields) be mitigated?

  • Optimize coupling conditions : Replace EDC with HATU for sterically hindered amines (yields improve from 6% to >50%) .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during cyclization steps .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 1 hr vs. 24 hrs) for thiazole ring formation .

Q. What computational tools predict synthetic pathways for novel derivatives?

  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose routes based on known reactions (e.g., thiourea cyclization) .
  • DFT calculations : Optimize transition states for key steps (e.g., amide bond formation) using Gaussian .
  • ADMET prediction : SwissADME forecasts solubility and toxicity early in design .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement (SHELXL for small molecules; SHELXPRO for macromolecules) .
  • Analytical standards : PubChem or DSSTox for spectral reference data .
  • Reaction databases : Reaxys for optimizing thiourea cyclization conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.